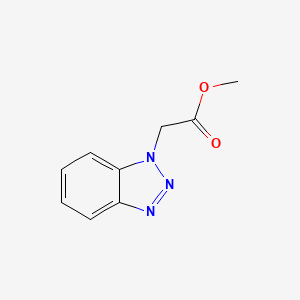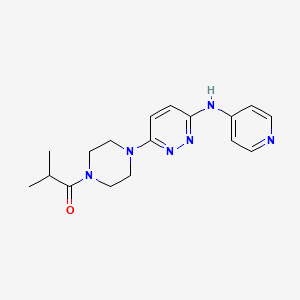
2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in the field of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Antimicrobial Activity
The pyridazine and pyridazinone derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s unique structure may interfere with microbial growth or replication mechanisms .
Antidepressant Properties
Some pyridazinone derivatives have shown promise as potential antidepressants. These compounds may modulate neurotransmitter systems, impacting mood regulation. Further studies are needed to understand their precise mechanisms of action .
Anti-Hypertensive Effects
Certain pyridazinone derivatives exhibit anti-hypertensive activity. They may influence blood pressure regulation by interacting with vascular receptors or signaling pathways. Investigating their efficacy in hypertensive models is crucial .
Anticancer Potential
Researchers have explored the antitumor properties of pyridazine and pyridazinone derivatives. These compounds may interfere with cancer cell growth, metastasis, or angiogenesis. Their potential as adjuncts to existing cancer therapies warrants further investigation .
Antiplatelet Activity
The compound’s impact on platelet function has been studied. It may affect platelet aggregation, potentially influencing clot formation and cardiovascular health. Understanding its mechanism of action could lead to novel antiplatelet agents .
Herbicidal Applications
Pyridazine-based compounds have been used as herbicides. Investigating their effects on plant growth, weed control, and environmental safety is essential for sustainable agriculture .
Mechanism of Action
Target of Action
Compounds with a similar pyridazinone structure have been reported to interact with a wide range of biological targets, leading to diverse pharmacological effects .
Mode of Action
For instance, some pyridazinone-dinitrile derivatives act as both calcium sensitizers and phosphodiesterase inhibitors (PDI) at high concentrations . Their calcium-sensitizing effect is mediated by increasing the affinity of calcium binding sites on troponin C .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the known effects of similar pyridazinone derivatives, it can be inferred that this compound may have diverse pharmacological effects .
properties
IUPAC Name |
2-methyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-13(2)17(24)23-11-9-22(10-12-23)16-4-3-15(20-21-16)19-14-5-7-18-8-6-14/h3-8,13H,9-12H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKVJCDXEPTGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

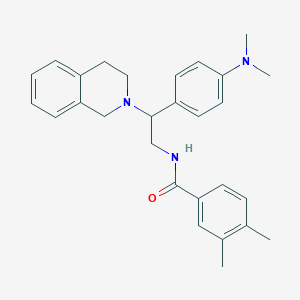
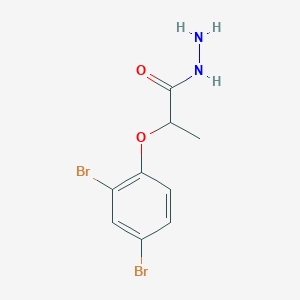
![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

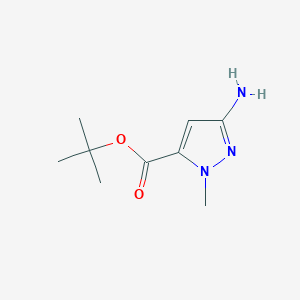


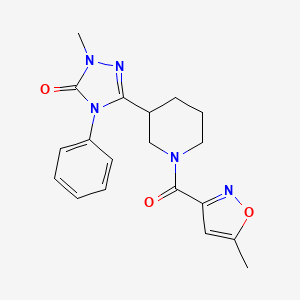
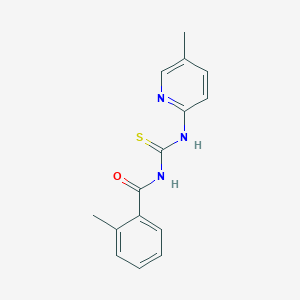
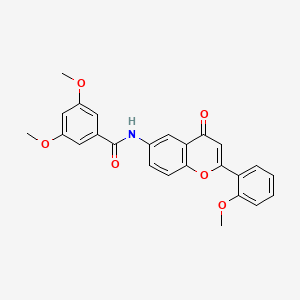
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)

![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)
